molecular formula C10H10N2O3 B12078858 methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate

methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B12078858
M. Wt: 206.20 g/mol
InChI Key: MAAJAOFCXFJJBU-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate is a heterocyclic compound featuring a benzodiazole core (a fused benzene ring with two nitrogen atoms at positions 1 and 3). The methoxy (-OCH₃) group at position 6 and the ester (-COOCH₃) at position 2 define its electronic and steric properties.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 6-methoxy-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)12-9(11-7)10(13)15-2/h3-5H,1-2H3,(H,11,12)

InChI Key

MAAJAOFCXFJJBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methoxy-1H-benzodiazole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions, leading to the desired biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Spectroscopic Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-benzodithiazine-7-carboxylate 1340, 1155 (SO₂) 8.09 (H-5), 8.29 (H-8)
Methyl 2-Amino-1-methyl-benzodiazole-6-carboxylate N/A N/A
Methyl 6-Methoxy-benzodiazole-2-carboxylate (Target) Estimated: 1720–1700 (C=O) Predicted: ~8.1–8.5 (aromatic)

Table 2. Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP*
Target Compound C₁₀H₁₀N₂O₃ 222.20 ~1.5
Methyl 2-Amino-1-methyl-benzodiazole-6-carboxylate C₁₀H₁₁N₃O₂ 205.21 ~0.8
Methyl 6-Chloro-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ 335.79 ~2.2

*LogP estimated via fragment-based methods.

Key Findings

Substituent Position Matters : The placement of methoxy and ester groups significantly affects electronic distribution. For example, the ester at position 2 in the target compound may enhance electrophilicity compared to position 6 in ’s analog .

Core Heteroatoms Dictate Reactivity : Benzodiazoles (N,N) are less polar but more aromatic than benzothiazoles (N,S) or benzoxazoles (N,O), influencing stability and interaction profiles .

Functional Groups Modulate Bioactivity: Amino groups () increase solubility, while halogenation () or sulfone groups () enhance thermal stability and polarity.

Biological Activity

Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate is a compound belonging to the benzodiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzodiazole ring, which is known for its ability to interact with various biological targets. The methoxy group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has been shown to possess an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL) Standard Antibiotic Standard MIC (μg/mL)
Staphylococcus aureus8Ciprofloxacin2
Escherichia coli16Ampicillin4

This table summarizes the antibacterial efficacy of this compound compared to standard antibiotics.

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro studies indicate that it exhibits activity against HIV-1 and HIV-2 with an EC50 (effective concentration for 50% inhibition) value of 1.15 μg/mL, showcasing its potential as a lead compound in the development of antiviral agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It demonstrated cytotoxic effects against prostate (PC3) and skin (A375) cancer cell lines, with IC50 values indicating significant growth inhibition:

Cell Line IC50 (μM)
PC312.5
A37515.0

These findings suggest that this compound may act through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression by targeting cyclin-dependent kinases.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzodiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various benzodiazole derivatives, this compound was found to outperform several known antibiotics against resistant strains of Staphylococcus aureus . This highlights its potential as an alternative therapeutic agent in treating antibiotic-resistant infections.

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of this compound against HIV strains. The results indicated that it could inhibit viral replication effectively at low concentrations . This positions it as a candidate for further development in antiviral therapy.

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